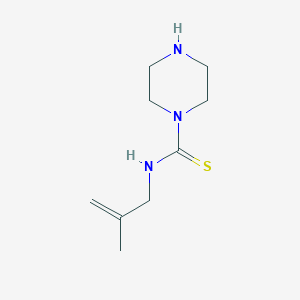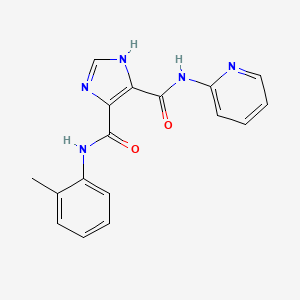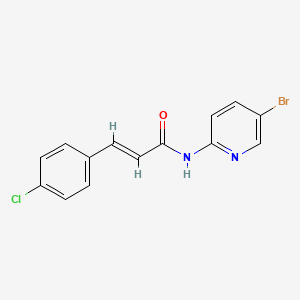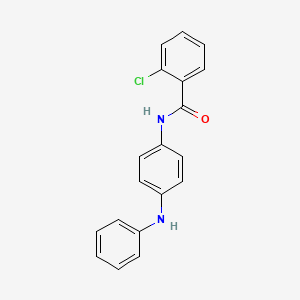![molecular formula C17H21N3O3S2 B5852840 N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a sulfonyl group, and a diallylamino group
Preparation Methods
The synthesis of N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The diallylamino group is introduced through a nucleophilic substitution reaction, and the sulfonyl group is added via sulfonation. The final step involves the formation of the amide bond with 2-methylpropanamide. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol group.
Substitution: The diallylamino group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the sulfonyl and diallylamino groups can form hydrogen bonds and electrostatic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide can be compared with similar compounds such as:
N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide: Similar structure but with a methylamino group instead of a diallylamino group.
N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide: Similar structure but with an ethylamino group.
N-{6-[(propylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide: Similar structure but with a propylamino group. The uniqueness of this compound lies in its diallylamino group, which can provide additional reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-5-9-20(10-6-2)25(22,23)13-7-8-14-15(11-13)24-17(18-14)19-16(21)12(3)4/h5-8,11-12H,1-2,9-10H2,3-4H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHKPMFSIZIFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B5852761.png)

![3-METHYL-1-{4-[(2E)-3-PHENYL-2-PROPENYL]-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE](/img/structure/B5852790.png)

![2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE](/img/structure/B5852801.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B5852806.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide](/img/structure/B5852812.png)
![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)

![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)


